Cas no 1240567-07-0 (1-(3-Phenoxypropyl)-1H-pyrazol-4-amine)

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
- NC1=CN(CCCOC2=CC=CC=C2)N=C1
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- MDL: MFCD16810880
- Inchi: 1S/C12H15N3O/c13-11-9-14-15(10-11)7-4-8-16-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,13H2
- InChI Key: LWFIVTODYLGQCR-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CCCN1C=C(C=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 195
- Topological Polar Surface Area: 53.1
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB423052-1 g |
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine |
1240567-07-0 | 1g |
€616.10 | 2023-06-16 | ||
abcr | AB423052-1g |
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine; . |
1240567-07-0 | 1g |
€616.10 | 2025-02-13 | ||
A2B Chem LLC | AJ26672-1g |
1-(3-phenoxypropyl)-1H-pyrazol-4-amine |
1240567-07-0 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193472-1g |
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine |
1240567-07-0 | 98% | 1g |
¥3017.00 | 2024-08-09 | |
abcr | AB423052-5g |
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine; . |
1240567-07-0 | 5g |
€1106.00 | 2025-02-13 | ||
A2B Chem LLC | AJ26672-25g |
1-(3-phenoxypropyl)-1H-pyrazol-4-amine |
1240567-07-0 | 95+% | 25g |
$3497.00 | 2024-04-20 | |
abcr | AB423052-10g |
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine; . |
1240567-07-0 | 10g |
€1553.30 | 2025-02-13 | ||
A2B Chem LLC | AJ26672-10g |
1-(3-phenoxypropyl)-1H-pyrazol-4-amine |
1240567-07-0 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
A2B Chem LLC | AJ26672-2g |
1-(3-phenoxypropyl)-1H-pyrazol-4-amine |
1240567-07-0 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
A2B Chem LLC | AJ26672-100g |
1-(3-phenoxypropyl)-1H-pyrazol-4-amine |
1240567-07-0 | 95+% | 100g |
$6838.00 | 2024-04-20 |
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Related Literature
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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2. Back matter
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3. Back matter
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Additional information on 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: A Promising Compound in Pharmaceutical Research
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (CAS No. 1240567-07-0) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
The chemical structure of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine consists of a pyrazole ring substituted with a phenoxypropyl group at the 1-position and an amino group at the 4-position. This specific arrangement of functional groups imparts the compound with distinct pharmacological properties, making it a valuable candidate for further investigation in drug discovery and development.
Recent studies have highlighted the potential of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine has shown potential as an analgesic agent. Preclinical studies have indicated that this compound exhibits significant analgesic effects in animal models of pain, suggesting its potential for use in managing chronic pain conditions. The mechanism of action is believed to involve modulation of nociceptive pathways, although further research is needed to fully elucidate the underlying mechanisms.
The anticonvulsant properties of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine have also been explored. Studies have shown that this compound can effectively reduce seizure activity in animal models of epilepsy. The anticonvulsant effects are thought to be mediated through interactions with GABA receptors, which play a crucial role in regulating neuronal excitability. These findings suggest that 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine could be a valuable addition to the arsenal of anticonvulsant drugs currently available.
Beyond its therapeutic applications, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine has also been studied for its potential as a lead compound in drug design. The unique combination of functional groups in its structure provides a scaffold for further chemical modifications, allowing researchers to optimize its pharmacological properties and develop more potent and selective derivatives. This approach has led to the identification of several promising candidates with enhanced efficacy and reduced side effects.
The safety profile of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is another important aspect that has been investigated. Preclinical toxicology studies have shown that this compound exhibits low toxicity and good tolerability at therapeutic doses. These findings support its potential for clinical development and eventual use in human patients.
In conclusion, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (CAS No. 1240567-07-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases and conditions.
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